molecular formula C17H33ClN2O2 B6660412 N-(4-cyclohexylbutan-2-yl)-4-methoxypiperidine-4-carboxamide;hydrochloride

N-(4-cyclohexylbutan-2-yl)-4-methoxypiperidine-4-carboxamide;hydrochloride

Cat. No.: B6660412
M. Wt: 332.9 g/mol
InChI Key: CNKGTXQQUTWXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyclohexylbutan-2-yl)-4-methoxypiperidine-4-carboxamide;hydrochloride is a synthetic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxy group and a carboxamide group, as well as a cyclohexylbutan-2-yl side chain.

Properties

IUPAC Name

N-(4-cyclohexylbutan-2-yl)-4-methoxypiperidine-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O2.ClH/c1-14(8-9-15-6-4-3-5-7-15)19-16(20)17(21-2)10-12-18-13-11-17;/h14-15,18H,3-13H2,1-2H3,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKGTXQQUTWXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCCCC1)NC(=O)C2(CCNCC2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclohexylbutan-2-yl)-4-methoxypiperidine-4-carboxamide;hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Attachment of the Carboxamide Group: The carboxamide group is usually introduced through an amidation reaction involving a carboxylic acid derivative and an amine.

    Addition of the Cyclohexylbutan-2-yl Side Chain: This step involves the alkylation of the piperidine ring with a cyclohexylbutan-2-yl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclohexylbutan-2-yl)-4-methoxypiperidine-4-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group or the carboxamide group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-cyclohexylbutan-2-yl)-4-methoxypiperidine-4-carboxamide;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act on specific molecular targets, such as receptors or enzymes, to modulate biological processes.

Industry

In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-cyclohexylbutan-2-yl)-4-methoxypiperidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyclohexylbutan-2-yl)piperidine-4-carboxamide: Lacks the methoxy group, which may affect its binding properties and biological activity.

    N-(4-cyclohexylbutan-2-yl)-4-hydroxypiperidine-4-carboxamide: Contains a hydroxyl group instead of a methoxy group, which may influence its reactivity and solubility.

    N-(4-cyclohexylbutan-2-yl)-4-ethoxypiperidine-4-carboxamide: Features an ethoxy group, which may alter its pharmacokinetic properties.

Uniqueness

N-(4-cyclohexylbutan-2-yl)-4-methoxypiperidine-4-carboxamide;hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.